molecular formula C19H19N3OS B2829125 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 2034566-84-0

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2829125
CAS RN: 2034566-84-0
M. Wt: 337.44
InChI Key: BDTJMIPFSFEDFL-UHFFFAOYSA-N
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Description

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

  • Synthesis and Cytotoxicity Evaluation of Pyrimidine Derivatives : A series of pyrimidine derivatives linked to thiophene, pyrazole, and thiazole moieties demonstrated significant antitumor activity against a variety of human tumor cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) (Masaret, 2021).
  • Novel Synthesis and Antitumor Evaluation : Different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings showed high antiproliferative activity against cancer cell lines including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety : A study focused on the synthesis of compounds incorporating the antipyrine moiety, which were then evaluated as antimicrobial agents (Bondock et al., 2008).

Antimicrobial and Antitumor Activities

  • Green Synthesis of N-substituted Benzimidazoles as MRSA Inhibitors : N-substituted phenyl acetamide benzimidazole derivatives exhibited significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents (Chaudhari et al., 2020).

Chemical Synthesis and Biological Activity Evaluation

  • Rhodium-Catalyzed Directed C-H Amidation : A study on the Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating reagent. This method provides a straightforward approach to synthesizing a variety of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives, showcasing the chemical versatility of similar compounds (Samanta et al., 2019).

properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(12-14-6-5-11-24-14)21-16-8-2-1-7-15(16)17-13-22-10-4-3-9-18(22)20-17/h1-2,5-8,11,13H,3-4,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTJMIPFSFEDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

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